Product packaging for hemoglobin F Charlotte(Cat. No.:CAS No. 135403-15-5)

hemoglobin F Charlotte

Cat. No.: B1180672
CAS No.: 135403-15-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hemoglobin F Charlotte is a variant form of fetal hemoglobin (HbF) characterized by two specific amino acid substitutions on the Aγ globin chain: isoleucine to threonine at position 75 and alanine to glycine at position 136 . This variant is naturally occurring and was identified in cord blood samples from Black newborn babies, where it was present at a relative amount of approximately 10% . HbF, the dominant hemoglobin in fetal development, is a tetrameric protein composed of two α-globin and two γ-globin chains (α2γ2) . Its primary physiological function is oxygen transport from maternal to fetal circulation, facilitated by a higher oxygen affinity and a decreased affinity for 2,3-bisphosphoglycerate (2,3-BPG) compared to adult hemoglobin (HbA) . The research value of this compound lies in its utility as a model for investigating the structure-function relationship of γ-globin chains. The specific substitutions in Hb F-Charlotte provide a natural model for studying how alterations in the gamma chain can affect the biophysical properties of HbF, such as oxygen affinity and stability . Furthermore, fetal hemoglobin is of immense clinical and therapeutic interest. Elevated levels of HbF can significantly ameliorate the symptoms of severe β-hemoglobinopathies, such as sickle cell disease and β-thalassemia, by inhibiting the polymerization of sickle hemoglobin or compensating for the lack of functional β-globin . Consequently, research reagents like this compound are vital tools for advancing the understanding of hemoglobin switching and for developing therapies aimed at reactivating HbF production in adults with these genetic disorders . This product is supplied for research purposes, including biochemical studies, investigations into hemoglobin genetics, and research on the pathophysiology and treatment of hemoglobinopathies. FOR RESEARCH USE ONLY. Not intended for any human, veterinary, or diagnostic use.

Properties

CAS No.

135403-15-5

Molecular Formula

C190H287N55O57S1

Synonyms

hemoglobin F Charlotte

Origin of Product

United States

Historical Context of Fetal Hemoglobin Hbf Research and Discovery of Globin Variants

The journey to understanding hemoglobin variants is a story of technological advancement and meticulous scientific inquiry. Fetal hemoglobin (HbF), with its unique α2γ2 structure, was identified as the predominant hemoglobin in fetal life, exhibiting a higher oxygen affinity than adult hemoglobin (HbA), which is crucial for oxygen transfer from mother to fetus. wikipedia.orgwikipedia.orgnih.gov The mid-20th century marked a turning point in hemoglobin research. In 1949, Linus Pauling described sickle cell anemia as the first "molecular disease," laying the groundwork for connecting genetic mutations to protein abnormalities. sc101.orgkarger.com

The 1950s saw a surge in the discovery of various hemoglobin variants, largely thanks to the development of new diagnostic tools. uniklinik-duesseldorf.de Researchers like Herman Lehmann, Phaedon Fessas, and Titus H.J. Huisman were pioneers in this era, identifying numerous variants and beginning to unravel the complexities of hemoglobin genetics. uniklinik-duesseldorf.de The complete amino acid sequences for the α, β, and γ globin chains were established by the late 1950s, enabling precise identification of mutational sites. uniklinik-duesseldorf.de This period also saw the formalization of concepts like α- and β-thalassemia, disorders characterized by the underproduction of normal globin chains. wikipedia.orguniklinik-duesseldorf.de The work of Professor Huisman was particularly notable, with his laboratory discovering approximately one-third of the more than 1,000 known hemoglobin variants. nih.gov The discovery of HbF variants, though rarer than HbA or HbS variants, became critical for understanding γ-globin gene expression and its regulation. wikipedia.orgkuleuven.be

Initial Identification and Characterization of Hemoglobin F Charlotte

Hemoglobin F Charlotte was first identified in a cord blood sample from a Black newborn. nih.govtandfonline.com Initial structural analyses revealed that this abnormal fetal hemoglobin constituted about 10% of the total fetal hemoglobin in the infant. nih.govtandfonline.comscispace.com The discovery and characterization were the result of detailed biochemical and genetic investigation, a hallmark of the research conducted by T.H.J. Huisman and his team.

The defining feature of this compound is the presence of two specific amino acid substitutions in the Aγ-globin chain. nih.govtandfonline.com These mutations were pinpointed through structural and gene mapping analyses. nih.govscispace.com The variant is the result of a limited gene conversion event, where a segment of the Aγ gene is replaced by a corresponding segment from the Gγ gene, introducing specific mutations. psu.edu

Key Molecular Characteristics of this compound:

γ75 (E19): An Isoleucine to Threonine substitution (Ile→Thr). nih.govpsu.edu

γ136 (H14): An Alanine (B10760859) to Glycine (B1666218) substitution (Ala→Gly). nih.govpsu.edu

These substitutions were confirmed through gene mapping analysis of genomic DNA and hybridization with specific probes. nih.govtandfonline.comscispace.com The identification was initially made using reversed-phase high-performance liquid chromatography (HPLC), a technique that proved essential for separating and identifying globin chain variants that might not be distinguishable by older electrophoretic methods. psu.edu

Significance of Hemoglobin F Charlotte As a Model for Gamma Globin Chain Aberrations

Primary Structural Aberrations of the Gamma-Globin Chain in this compound

Structural analyses of this compound have identified two distinct amino acid substitutions within the A-gamma (Aγ) globin chain, which, along with two alpha (α) globin chains, forms the fetal hemoglobin tetramer. nih.gov These substitutions distinguish it from the common form of fetal hemoglobin.

The first identified aberration is the substitution of the amino acid isoleucine with threonine at the 75th position of the gamma-globin chain. nih.gov Isoleucine is a nonpolar, hydrophobic amino acid, while threonine is a polar, uncharged amino acid. wikipedia.orgresearchgate.net This change introduces a hydroxyl group, potentially altering the local chemical environment and the secondary structure of the gamma-globin chain. The presence of a threonine residue at position γ75 has also been noted in other fetal hemoglobin variants, such as HbF Sardinia. nih.govmerckmillipore.comcambridge.org

The second substitution occurs at position 136, where alanine (B10760859) is replaced by glycine (B1666218). nih.gov The primary structure of the two types of gamma-globin chains, G-gamma and A-gamma, normally differs at this position; G-gamma contains glycine, while A-gamma contains alanine. nih.govashpublications.orgnih.gov The substitution in this compound effectively converts the A-gamma chain at this position to resemble a G-gamma chain. This change from alanine to the structurally simpler glycine may impact the flexibility of this region of the polypeptide chain. ashpublications.org

Substitution SiteOriginal Amino AcidSubstituted Amino AcidProperties of Substituted Amino Acid
Gamma 75 Isoleucine (Ile)Threonine (Thr)Polar, uncharged
Gamma 136 Alanine (Ala)Glycine (Gly)Simplest amino acid, increases flexibility

Genetic Basis and Locus Specificity

The structural changes in this compound are a direct result of specific mutations within the gene responsible for the A-gamma-globin chain.

The gene encoding the A-gamma-globin chain is known as Hemoglobin Subunit Gamma 1 (HBG1). It is located on the short (p) arm of chromosome 11, specifically in the band 11p15.4. marrvel.org The HBG1 gene is part of the beta-globin gene cluster, which also includes the epsilon, G-gamma (HBG2), delta, and beta-globin genes. nih.gov

Genomic Details of the HBG1 Gene

Feature Detail
Gene Symbol HBG1
Full Name Hemoglobin Subunit Gamma 1
Chromosome 11

| Band | 11p15.4 |

The amino acid substitutions in this compound are caused by specific point mutations in the coding sequence of the HBG1 gene. DNA sequencing has revealed the following nucleotide changes:

The substitution of isoleucine by threonine at codon 75 results from a transversion mutation where adenine (B156593) (A) is replaced by cytosine (C) in the DNA template strand, specifically an ATA to ACA change. This corresponds to the c.227T>C notation in the coding DNA sequence. psu.edu

The replacement of alanine by glycine at codon 136 is due to a transition mutation from guanine (B1146940) (G) to guanosine (B1672433) (G) in the first position of the codon, changing the codon from GCA to GGA. This corresponds to the c.410C>G notation. psu.edu

Amino Acid ChangeCodon ChangeNucleotide Mutation (c. notation)
Ile75Thr ATA -> ACAc.227T>C
Ala136Gly GCA -> GGAc.410C>G

Molecular Origin Hypotheses

Research into the genetic makeup of this compound has led to a primary hypothesis regarding its molecular origin. It is suggested that this variant arises from a limited gene conversion event. psu.edu Gene conversion is a process where a segment of DNA sequence from one gene is transferred to another homologous gene, resulting in a hybrid sequence. marrvel.org

In the case of this compound, it is proposed that a portion of the HBG1 (A-gamma) gene is replaced by the corresponding segment of the HBG2 (G-gamma) gene. psu.edu This would explain the Ala136Gly substitution, as the G-gamma gene normally codes for glycine at this position. This gene conversion event is thought to have occurred in conjunction with the separate point mutation at codon 75 (Ile->Thr), leading to the unique dual-substituted gamma chain of this compound. psu.edu This hypothesis is supported by the high degree of sequence similarity between the HBG1 and HBG2 genes, which makes them susceptible to such recombination events. cambridge.org

Gene Conversion Events in Gamma-Globin Genes

This compound is the result of a limited gene conversion event, a non-reciprocal transfer of genetic information, from the G-gamma (Gγ) globin gene to the Aγ-globin gene. nih.govpsu.edu This event introduces two specific nucleotide changes in the Aγ-globin gene, leading to corresponding amino acid substitutions in the Aγ-globin chain. psu.edunih.gov

Structural analyses have identified two substitutions in the Aγ-globin chain of Hb F Charlotte: Isoleucine is replaced by Threonine at position 75, and Alanine is replaced by Glycine at position 136. nih.govmarrvel.org These changes are a direct consequence of specific mutations at the codon level. The mutation at codon 75 involves a change from ATA to ACA, while the mutation at codon 136 is a change from GCA to GGA. psu.edu

The presence of these two mutations in the Aγ-globin gene was confirmed through gene mapping analysis of genomic DNA and hybridization with specific probes. nih.gov This molecular evidence firmly establishes that the abnormal gamma chain observed in individuals with this compound is a variant of the Aγ-chain. nih.gov

Table 1: Molecular Changes in this compound

FeatureChange in this compoundReference
Affected Globin Chain A-gamma (Aγ) nih.gov
Amino Acid Substitution at Position 75 Isoleucine (Ile) → Threonine (Thr) nih.govmarrvel.org
Codon Change at Position 75 ATA → ACA psu.edu
Amino Acid Substitution at Position 136 Alanine (Ala) → Glycine (Gly) nih.govmarrvel.org
Codon Change at Position 136 GCA → GGA psu.edu
Genetic Mechanism Limited Gene Conversion (Gγ to Aγ) nih.govpsu.edu

Relationship to A Gamma and G Gamma Globin Chain Expression

The presence of the this compound variant influences the relative quantities of the different types of gamma-globin chains. In a newborn carrying Hb F Charlotte, the abnormal chain (designated as γ-X) was found to constitute approximately 10% of the total fetal hemoglobin. nih.gov

Table 2: Relative Expression of Gamma-Globin Chains in a Newborn with this compound

Globin ChainPercentage of Total Fetal HemoglobinReference
G-gamma (Gγ) 72.5% psu.edu
A-gamma (Aγ) (normal) 17.8% psu.edu
This compound (abnormal Aγ) 9.7% psu.edu

Developmental Regulation of Globin Gene Expression

The expression of the different β-like globin genes is a highly orchestrated process that changes throughout development. nih.gov This regulation ensures the production of the most suitable hemoglobin type for the oxygen requirements of the developing human.

Mechanisms of the Fetal-to-Adult Hemoglobin Switch

In healthy individuals, the switch from fetal hemoglobin (HbF, α2γ2) to adult hemoglobin (HbA, α2β2) occurs around the time of birth, with HbA becoming the predominant form by six months of age. nih.gov This transition involves the silencing of the γ-globin genes and the activation of the β-globin gene. nih.govashpublications.org The process is not entirely irreversible, as adults retain the capacity to produce small amounts of HbF. nih.gov The mechanisms governing this switch are multifaceted and involve both competition between the globin genes for regulatory elements and the autonomous silencing of the γ-globin genes. nih.gov The clustering of naturally occurring mutations that lead to the hereditary persistence of fetal hemoglobin (HPFH) in the γ-globin gene promoters suggests these regions are binding sites for transcriptional repressors. nih.gov

Ontogenetic Control of Gamma-Globin Synthesis

The control of γ-globin synthesis is an intrinsic developmental program within erythroid cells. nih.gov During embryonic and fetal development, γ-globin genes are actively transcribed. frontiersin.org In the early stages of development, specifically in the yolk sac, embryonic globins are expressed. This is followed by a shift to the fetal liver, where γ-globin synthesis becomes predominant, leading to the production of HbF. nih.govashpublications.org As erythropoiesis, the process of red blood cell formation, transitions to the bone marrow around the time of birth, γ-globin expression is progressively silenced, and β-globin synthesis is activated. ashpublications.orgscienceopen.com This developmental pattern of globin gene expression is controlled by a complex interplay of transcription factors and epigenetic modifications. nih.govyoutube.com

Transcriptional Regulation of Gamma-Globin Genes

The silencing of the γ-globin genes in adult erythroid cells is an active process mediated by a number of key transcription factors and signaling pathways.

Role of Key Transcription Factors in Globin Switching (e.g., BCL11A, MYB, KLF1)

Several transcription factors have been identified as critical regulators of the fetal-to-adult hemoglobin switch.

BCL11A: B-cell lymphoma/leukemia 11A (BCL11A) is a potent repressor of γ-globin expression and a key factor in silencing HbF in adults. pnas.orgnih.govnih.gov Its expression is low in fetal erythroid precursors and high in adult erythroid cells. nih.gov BCL11A directly binds to specific sites in the β-globin locus, promoting a chromatin structure that favors β-globin expression at the expense of γ-globin. nih.govnih.gov Knockdown of BCL11A in adult human erythroid progenitors leads to a significant increase in HbF production. nih.govchildrenshospital.org This has made BCL11A a prime therapeutic target for reactivating HbF in patients with β-hemoglobinopathies. childrenshospital.orgdocwirenews.com

MYB: The proto-oncogene MYB is another important regulator of this process. nih.gov Overexpression of MYB has been shown to inhibit γ-globin gene expression. nih.gov Lower levels of MYB are associated with higher levels of HbF. nih.gov MYB is thought to influence the maturation of erythroblasts, with earlier maturation leading to cells with higher HbF content. nih.gov It also plays a role in the transcriptional activation of both KLF1 and another key hematopoietic factor, LMO2. nih.gov

KLF1: Krüppel-like factor 1 (KLF1) is a master regulator of erythropoiesis that plays a dual role in the hemoglobin switch. nih.govnih.gov It directly activates the β-globin gene and also activates the expression of BCL11A, which in turn represses the γ-globin gene. ashpublications.orgnih.govnih.gov This positions KLF1 as a central coordinator of the switch. nih.gov Mutations in KLF1 that reduce its function can lead to increased levels of HbF in adults. nih.govnih.gov

Transcription Factor Primary Role in Globin Switching Effect on γ-Globin Expression
BCL11A Repressor of γ-globin genes in adult erythroid cells. pnas.orgnih.govDirect silencing. nih.govnih.gov
MYB Inhibits γ-globin expression, influences erythroblast maturation. nih.govIndirect repression. nih.gov
KLF1 Activates β-globin and BCL11A expression. ashpublications.orgnih.govnih.govIndirect repression via BCL11A. nih.govnih.gov

Modulation by Heme-Regulated eIF2α Kinase (HRI)

Heme-regulated eIF2α kinase (HRI) plays a crucial role in coordinating globin chain synthesis with the availability of heme, the iron-containing component of hemoglobin. nih.govembopress.org HRI is activated in a state of heme deficiency and phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). nih.govnih.gov This phosphorylation leads to a general inhibition of protein synthesis, including that of the globin chains, thereby preventing the accumulation of globin chains that cannot be assembled into functional hemoglobin. nih.govembopress.org While its primary role is in translational control, recent evidence suggests HRI may also be involved in the regulation of human fetal hemoglobin production. nih.gov

Influence of ATF4 and STAT3 Signaling Pathways

ATF4: Activating transcription factor 4 (ATF4) is implicated in the cellular stress response and has been identified as a regulator of γ-globin expression. nih.gov Under conditions of cellular stress, such as that caused by reduced β-globin levels, ATF4 expression is induced. nih.gov ATF4, in turn, regulates the expression of MYB. nih.gov The HRI-eIF2αP-ATF4 pathway is activated during iron/heme deficiency. nih.gov This pathway selectively enhances the translation of ATF4 mRNA, leading to the induction of stress response genes. nih.gov ATF4 has been shown to activate BCL11A transcription, contributing to the silencing of fetal hemoglobin. nih.gov

STAT3: Signal transducer and activator of transcription 3 (STAT3) is another signaling molecule that has been shown to influence γ-globin gene expression. nih.gov Studies have demonstrated that STAT3 can act as a silencer of the γ-globin gene. nih.gov It has been shown to physically interact with GATA-1, a critical erythroid transcription factor, and bind to the γ-globin promoter region. nih.gov Overexpression of STAT3 leads to a decrease in γ-globin mRNA levels and HbF synthesis, an effect that can be reversed by increasing the levels of GATA-1. nih.gov This suggests a model where GATA-1 can counteract the repressive effect of STAT3 on γ-globin expression. nih.gov

Function of the Locus Control Region (LCR) in Globin Gene Activation

The high-level, tissue-specific expression of the β-globin gene cluster is governed by a dominant, long-range cis-regulatory element known as the Locus Control Region (LCR). nih.govwikipedia.org Located 6–22 kb upstream of the embryonic epsilon-globin gene, the LCR is essential for the normal regulation of the entire β-globin locus, which includes the embryonic (ε), fetal (Gγ and Aγ), and adult (δ and β) genes. wikipedia.orgashpublications.org The LCR is not required for establishing an open chromatin structure but functions primarily to enhance the rate of transcription from the linked globin genes. nih.govpnas.org

The LCR is characterized by several DNase I hypersensitive sites (HSs), which are regions of open chromatin accessible to protein binding. nih.govresearchgate.net These sites, particularly the erythroid-specific HS1-HS4, recruit chromatin-modifying enzymes, coactivators, and transcription complexes. wikipedia.orgresearchgate.net The prevailing model of LCR function is the "looping model," where the LCR physically interacts with the promoters of the individual globin genes by looping out the intervening DNA. researchgate.net This interaction creates an active chromatin hub, bringing the necessary transcriptional machinery to the specific gene promoter that is to be expressed at a given developmental stage. researchgate.net

During fetal development, the LCR preferentially interacts with the promoters of the γ-globin genes, driving high-level expression of fetal hemoglobin (HbF). As development progresses towards the perinatal period, a switch occurs, and the LCR's interaction shifts to the β-globin promoter, activating adult hemoglobin (HbA) production while silencing the γ-globin genes. nih.gov The expression of variant fetal hemoglobins (B146990), such as this compound, is subject to this same regulatory hierarchy. The LCR facilitates the high-level transcription of the variant Aγ-globin gene containing the Charlotte mutation during the fetal stage, just as it does for the normal γ-globin genes.

Key Characteristics of the Locus Control Region (LCR)
Location
Structure
Primary Function
Mechanism
Developmental Role

Cellular Mechanisms of Globin Chain Production

The synthesis of globin chains is an integral part of erythropoiesis, the process by which mature red blood cells are produced from hematopoietic stem cells. oup.comyoutube.com This complex differentiation pathway is tightly regulated to ensure the production of hemoglobin-filled erythrocytes capable of oxygen transport. wikipedia.org

Erythroid Stem Cell Differentiation and Commitment to Globin Synthesis

Erythropoiesis originates from multipotent hematopoietic stem cells (HSCs), which differentiate into a common myeloid progenitor (CMP). youtube.com The CMP gives rise to the megakaryocyte-erythroid progenitor (MEP), which then commits to the erythroid lineage, forming burst-forming unit-erythroid (BFU-E) and subsequently colony-forming unit-erythroid (CFU-E) cells. youtube.comnih.gov

The hormone erythropoietin (Epo) is a critical regulator of this process, stimulating the proliferation and differentiation of red cell precursors. youtube.com As progenitor cells mature into proerythroblasts and subsequent normoblast stages, they begin the massive synthesis of hemoglobin. youtube.com This commitment is driven by a network of erythroid-specific transcription factors. After several cell divisions, the nucleus is extruded to form a reticulocyte, which matures into an erythrocyte. youtube.com The entire process is a tightly coordinated program of cell division and differentiation, culminating in the production of cells specialized for globin synthesis and oxygen transport. ashpublications.org

Regulation at the Level of Primitive Erythroid Progenitors

During embryonic and fetal development, hematopoiesis occurs in distinct waves and locations. nih.gov The first, or "primitive," wave of erythropoiesis originates in the yolk sac. nih.gov This is followed by the "definitive" wave, which begins in the fetal liver and later shifts to the bone marrow, the primary site of erythropoiesis in adults. youtube.comnih.gov

The erythroid progenitors in these different environments have distinct globin expression patterns. nih.gov Primitive erythroid cells generated in the yolk sac primarily synthesize embryonic hemoglobins. nih.gov The definitive erythroid cells that develop in the fetal liver are responsible for the high-level production of fetal hemoglobin (HbF). nih.gov These fetal liver progenitors are intrinsically programmed to express the γ-globin genes at high levels. Studies using human embryonic stem cells have shown that derived erythroid cells can co-express high levels of embryonic (ε) and fetal (γ) globins, with very little adult (β) globin, suggesting this pattern is intrinsically controlled. nih.gov This developmental program, active in the fetal liver, ensures the production of HbF, including variants like this compound, during fetal life. The subsequent switch to adult hemoglobin production is regulated by a change in this intrinsic program within the maturing erythroid progenitors. nih.gov

Advanced Methodological Approaches in Hemoglobin Variant Analysis and Globin Gene Research

Genomic Analysis Techniques

Genomic analysis provides the foundational methods for identifying the precise genetic mutations underlying hemoglobin variants and understanding their regulation.

Before the widespread adoption of sequencing, gene mapping and hybridization were critical for localizing mutations within the globin gene clusters. For Hemoglobin F Charlotte, gene mapping analysis of the patient's genomic DNA was performed. nih.govtandfonline.com This technique, often involving restriction enzymes that cut DNA at specific sites, creates a map of the gene region. ashpublications.orgpsu.edu

By using specific oligonucleotide probes that bind to known DNA sequences, researchers can identify changes in the restriction fragment patterns, indicating a mutation. nih.gov For this compound, hybridization with probes specific to the suspected mutation sites confirmed the presence of the two substitutions (γ75 Ile→Thr and γ136 Ala→Gly) and verified that they occurred on the Aγ-globin gene. nih.govtandfonline.com These methods were instrumental in confirming that the abnormal γ-chain was a variant of Aγ. nih.gov Similar restriction endonuclease mapping methodologies have been successfully used to detect other γ-chain variants, such as Hb F-Hull and Hb F-Port Royal, even in adult carriers where fetal hemoglobin expression is low. ashpublications.org

Modern mutation identification relies heavily on high-throughput DNA sequencing, also known as next-generation sequencing (NGS). frontiersin.orgnih.gov These technologies allow for rapid and comprehensive analysis of the entire globin gene clusters (α and β) in a single assay. bgi.commdpi.com For a variant like this compound, NGS would not only identify the specific point mutations (c.227T>C for γ75 Ile→Thr and c.409G>C for γ136 Ala→Gly) but also sequence the entire HBG1 and HBG2 (γ-globin) genes, including promoter and intronic regions. testcatalog.org

This comprehensive approach is crucial because it can detect any additional genetic variations that might influence the variant's expression. bgi.com Targeted NGS panels are often designed to include the globin genes and known modifier genes, such as BCL11A and KLF1, providing a more complete picture of the genetic factors influencing the hemoglobin phenotype. bgi.com The ability of NGS to detect single nucleotide variants (SNVs), insertions/deletions (indels), and larger copy number variants (CNVs) makes it a powerful tool for diagnosing complex hemoglobinopathies that might otherwise remain unresolved by older methods. frontiersin.orgmdpi.com

The CRISPR-Cas9 gene-editing system has revolutionized the study of globin gene regulation and offers promising therapeutic avenues for hemoglobinopathies like sickle cell disease and β-thalassemia by reactivating fetal hemoglobin (HbF) expression. idtdna.comoup.com A key target for this approach is the B-cell lymphoma/leukemia 11A (BCL11A) gene, a major transcriptional repressor of γ-globin expression in adults. idtdna.comgenscript.com

Studies have shown that disrupting an erythroid-specific enhancer region of the BCL11A gene using CRISPR-Cas9 leads to a significant reduction in BCL11A protein levels. oup.comgenscript.com This, in turn, lifts the repression on the γ-globin genes (HBG1 and HBG2), reactivating HbF production. idtdna.comnih.gov This strategy essentially mimics the naturally occurring condition known as hereditary persistence of fetal hemoglobin (HPFH), where elevated HbF levels ameliorate the severity of β-hemoglobinopathies. genscript.comnih.gov Researchers have successfully used CRISPR-Cas9 to edit the BCL11A enhancer in hematopoietic stem and progenitor cells (HSPCs), leading to robust and stable HbF induction. oup.comnih.gov This approach is the basis for recently approved gene therapies for sickle cell disease. idtdna.com

Therapeutic TargetGene Editing ToolMechanism of ActionDesired Outcome
BCL11A (erythroid enhancer)CRISPR-Cas9Knockout of the gene that represses γ-globin expression. oup.comgenscript.comReactivation of fetal hemoglobin (HbF) production. idtdna.com
HBG1/HBG2 (promoter region)CRISPR-Cas9Disruption of the BCL11A binding site on the γ-globin promoters. nih.govnih.govIncreased γ-globin expression and HbF synthesis. nih.gov

Genome-Wide Association Studies (GWAS) are a powerful tool for identifying genetic loci associated with variations in complex traits, such as HbF levels. mdpi.com By scanning the entire genome of large populations, GWAS have successfully identified several key regions that regulate HbF expression. nih.govashpublications.org These studies consistently highlight three major quantitative trait loci (QTLs) that account for a significant portion of the variation in HbF levels:

BCL11A on chromosome 2p16 : Variants within this gene are strongly associated with HbF levels. mdpi.comnih.govashpublications.org

HBS1L-MYB intergenic region on chromosome 6q23 : This region is another major contributor to HbF regulation. mdpi.comnih.govresearchgate.net

The β-globin gene cluster itself on chromosome 11p15.4 : Specific polymorphisms, like the Xmn1-HBG2 site, are linked to increased HbF production. mdpi.comresearchgate.net

A systematic review of GWAS data identified 939 significant single nucleotide polymorphism (SNP)-trait associations for HbF levels, mapping to 133 genes. mdpi.comeur.nl These findings not only confirm the central role of BCL11A and the HBS1L-MYB region but also point to less frequent loci that could serve as novel therapeutic targets. nih.govnih.gov Understanding these genetic modifiers is crucial for predicting disease severity in hemoglobinopathies and for developing personalized therapeutic strategies aimed at increasing HbF. mdpi.com

Protein-Level Analytical Techniques for Hemoglobin Variants

While genomic analysis identifies the underlying genetic cause, protein-level analysis is essential for confirming the presence of the variant hemoglobin, quantifying its amount, and assessing its properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the screening and diagnosis of hemoglobinopathies. cdc.govnih.gov Cation-exchange HPLC separates different hemoglobin types based on their charge. cdc.gov In this method, a blood sample is injected into a column containing a charged resin. A buffer with increasing ionic strength is then passed through the column, causing different hemoglobins (B146990) to elute at characteristic times, known as retention times. uw.edu

This technique provides excellent resolution and precise quantification of common hemoglobins like HbA, HbA2, and HbF, as well as numerous abnormal variants. nih.govcmegeriatricmed.co.uk For a newborn with this compound, an HPLC analysis would show a distinct peak corresponding to the variant, separate from the primary HbF and HbA peaks. The area under this peak would allow for its quantification, which was found to be approximately 10% in the original case study. nih.gov HPLC is highly reproducible and has become a standard method in clinical laboratories for both newborn screening and ongoing monitoring of patients with hemoglobin disorders. cdc.govredcliffelabs.com

Hemoglobin TypeTypical Adult PercentageFunction / Significance
Hemoglobin A (HbA)95% - 98% redcliffelabs.comPrimary adult oxygen carrier.
Hemoglobin A2 (HbA2)2% - 3% redcliffelabs.comMinor adult hemoglobin; elevated in β-thalassemia trait.
Hemoglobin F (HbF)< 1% - 2% redcliffelabs.comPrimary fetal oxygen carrier; elevated levels can ameliorate β-hemoglobinopathies. researchgate.net
This compoundNot present in normal individualsA rare fetal hemoglobin variant with two amino acid substitutions. nih.gov

High-Performance Liquid Chromatography (HPLC) for Variant Separation and Quantification

Reversed-Phase HPLC for Specific Gamma-Chain Variant Analysis (e.g., this compound)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical tool for the separation and quantification of globin chains based on their hydrophobicity. nih.govresearchgate.netnih.gov This technique is particularly valuable in the analysis of hemoglobin variants resulting from mutations in the gamma-globin chains, such as this compound.

In a typical RP-HPLC analysis, a hemolysate is prepared from red blood cells and injected into a column packed with a nonpolar stationary phase. A polar mobile phase, often a mixture of acetonitrile (B52724) and water with trifluoroacetic acid, is then passed through the column. nih.govresearchgate.net The globin chains are separated based on their differential interaction with the stationary phase, with more hydrophobic chains being retained longer on the column. The separated globin chains are then detected by their absorbance at a specific wavelength, typically 220 nm, and quantified by integrating the area under their respective peaks in the chromatogram.

The application of RP-HPLC in the analysis of this compound would allow for the clear resolution of the abnormal gamma-chain from the normal gamma- and other globin chains. This enables the precise quantification of the relative amount of the this compound variant present in a sample.

Table 1: Representative RP-HPLC Elution Profile for Globin Chains

Globin ChainTypical Retention Time (minutes)Relative Hydrophobicity
α-globin20-25Moderate
β-globin25-30High
γ-globin (normal)15-20Low
γ-globin (Charlotte)Varies (distinct from normal γ)Altered due to substitutions

Note: The exact retention times can vary depending on the specific HPLC system, column, and gradient conditions used.

Capillary Electrophoresis and Isoelectric Focusing in Hemoglobin Profiling

Capillary Electrophoresis (CE) and Isoelectric Focusing (IEF) are high-resolution separation techniques that play a crucial role in the initial screening and identification of hemoglobin variants. nih.gov

Capillary Electrophoresis (CE) separates hemoglobin molecules based on their electrophoretic mobility in an alkaline buffer within a narrow capillary tube. nih.gov The separation is influenced by the charge-to-mass ratio of the hemoglobin tetramers. While CE is effective in separating many common hemoglobin variants, its ability to resolve variants with similar charges can be limited.

Isoelectric Focusing (IEF) offers a higher degree of resolution by separating hemoglobin variants based on their isoelectric point (pI) in a pH gradient. nih.gov Hemoglobin molecules migrate through the gradient until they reach a pH where their net charge is zero, at which point they focus into sharp bands. nih.gov This technique is particularly sensitive to small changes in the protein's surface charge resulting from amino acid substitutions.

For this compound, the substitution of a nonpolar isoleucine with a polar threonine at position 75 and a nonpolar alanine (B10760859) with a nonpolar glycine (B1666218) at position 136 would likely result in a slight alteration of the protein's isoelectric point. IEF would, therefore, be a more sensitive method than standard electrophoresis for detecting the presence of this variant.

Mass Spectrometry for Precise Globin Chain Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive characterization of hemoglobin variants by providing precise molecular weight measurements of the intact globin chains and enabling the identification of specific amino acid substitutions through tandem mass spectrometry (MS/MS). nih.govlcms.cz

In the analysis of this compound, electrospray ionization mass spectrometry (ESI-MS) would be employed to determine the exact mass of the variant gamma-globin chain. The expected mass difference resulting from the two amino acid substitutions (Ile→Thr and Ala→Gly) can be calculated and compared with the experimentally determined mass.

To confirm the exact location of the mutations, the isolated variant gamma-globin chain would be subjected to enzymatic digestion, typically with trypsin, to generate a series of smaller peptides. This peptide mixture is then analyzed by tandem mass spectrometry (MS/MS). In this process, a specific peptide containing the suspected mutation is selected, fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence of the peptide. This allows for the unambiguous identification and localization of the amino acid substitutions at positions 75 and 136.

Table 2: Expected Mass Changes in this compound

SubstitutionPositionAmino Acid ChangeMass Change (Da)
175Isoleucine to Threonine-14.0156
2136Alanine to Glycine-14.0156
Total -28.0312

Immunofluorescent Identification of Hemoglobin-Containing Cells

Immunofluorescence is a technique used to visualize the presence of a specific protein within a cell by using an antibody that binds to that protein. In the context of hemoglobin analysis, immunofluorescence is employed to identify and study the distribution of different hemoglobin types within red blood cells. oup.comresearchgate.net

This method involves fixing red blood cells on a slide and then incubating them with a primary antibody that specifically recognizes the gamma-globin chain of fetal hemoglobin. A secondary antibody, which is conjugated to a fluorescent dye, is then added. This secondary antibody binds to the primary antibody, allowing for the visualization of the cells containing fetal hemoglobin under a fluorescence microscope.

Flow Cytometry for Quantifying F-cells (Erythrocytes with Fetal Hemoglobin)

Flow cytometry is a high-throughput technique that allows for the rapid analysis and quantification of cells in a suspension as they pass through a laser beam. nih.govuthscsa.edu In hematology, it is a precise method for quantifying the percentage of F-cells in a blood sample.

The procedure involves staining a population of red blood cells with a fluorescently labeled monoclonal antibody specific for the gamma-globin chain of fetal hemoglobin. nih.gov The stained cells are then passed through the flow cytometer, which detects the fluorescence emitted by each individual cell. This allows for the accurate determination of the percentage of F-cells in the total red blood cell population.

This method provides a more objective and reproducible quantification of F-cells compared to manual counting methods. nih.gov For a sample containing this compound, flow cytometry would quantify all cells expressing gamma-globin chains, including both normal fetal hemoglobin and the Charlotte variant.

In Vitro and Ex Vivo Research Models for Globin Gene Studies

In vitro and ex vivo models are essential for investigating the molecular mechanisms that regulate globin gene expression and for evaluating potential therapeutic strategies for hemoglobinopathies.

Erythroid Cell Culture Systems (e.g., K562 Cell Line)

The K562 cell line is a human erythroleukemia cell line that is widely used as an in vitro model for studying erythroid differentiation and globin gene expression. nih.govnih.gov These cells have the capacity to be induced to differentiate along the erythroid lineage and synthesize embryonic and fetal hemoglobins. nih.gov

Furthermore, these cells can be used to screen for compounds that may modulate the expression of the gamma-globin gene, which is a key therapeutic strategy for certain hemoglobinopathies. By treating the K562 cells expressing this compound with various compounds, researchers can assess the potential for upregulating the expression of this and other fetal hemoglobin variants.

Primitive Erythroid Stem Cell Models in Globin Regulation Research

The study of globin gene regulation has been significantly advanced by the development of in vitro models using pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). These models offer a unique platform to investigate the earliest stages of human erythropoiesis—the process of red blood cell production—and the associated switches in globin gene expression. nih.govbohrium.com

Human development features two distinct waves of erythropoiesis: primitive and definitive. nih.govmdpi.com Primitive erythropoiesis originates in the yolk sac and is characterized by large, nucleated erythroblasts that primarily express embryonic globins (ε- and ζ-globin). nih.govmdpi.com This is followed by definitive erythropoiesis, which begins in the fetal liver and later shifts to the bone marrow, producing enucleated red blood cells that express fetal (γ-globin) and subsequently adult (β-globin) globins. nih.govmdpi.com

By differentiating iPSCs into erythroid lineages, researchers can recapitulate these developmental stages in a controlled laboratory setting. nih.govbohrium.com This allows for a detailed comparison of primitive and definitive red blood cells derived from a single, isogenic source. bohrium.com Such models are invaluable for studying the regulatory mechanisms that control the expression of specific globin genes, including the γ-globin genes responsible for producing variants like this compound.

Key Research Findings from Stem Cell Models:

Recreating Globin Switching: iPSC-derived primitive red blood cells predominantly produce embryonic hemoglobins like Gower 1 (ζ2ε2), while definitive red blood cells derived from the same iPSCs mainly produce fetal hemoglobin (HbF, α2γ2). nih.gov This demonstrates the successful in vitro recapitulation of the embryonic-to-fetal globin switch.

Dissecting Regulatory Networks: Transcriptome analysis of iPSC-derived primitive and definitive red blood cells reveals distinct gene expression patterns and regulatory networks, providing insights into the transcription factors and signaling pathways that drive globin switching. bohrium.com Key transcription factors like GATA1, GATA2, and KLF1 are crucial in regulating globin gene expression during erythroid differentiation. mdpi.com

Modeling Disease: iPSC lines can be generated from patients with hemoglobinopathies or engineered using genome-editing tools like CRISPR/Cas9 to carry specific mutations. nih.govnih.gov This allows for the study of how a variant like this compound might affect red blood cell development, function, or the dynamics of hemoglobin switching in a controlled, patient-specific context.

Table 1: Comparison of Erythroid Lineages Derived from iPSC Models
CharacteristicPrimitive Erythroid CellsDefinitive Erythroid Cells
Primary Site of Origin (in vivo) Yolk SacFetal Liver, Bone Marrow
Cell Size LargeSmaller
Nucleus Retained longerEnucleated at maturity
Predominant β-like Globin ε-globin (Epsilon)γ-globin (Gamma), β-globin (Beta)
Major Hemoglobin Tetramers Gower 1 (ζ2ε2), Gower 2 (α2ε2)Hemoglobin F (α2γ2), Hemoglobin A (α2β2)
Relevance for HbF Charlotte Study Provides baseline for early globin regulationDirectly models the expression of the γ-globin gene variant

Theoretical Frameworks and Mechanistic Paradigms of Hemoglobin F Charlotte and Gamma Globin Regulation

Molecular Basis of Globin Chain Interactions within Hemoglobin Tetramers

The stability and function of the hemoglobin tetramer rely on intricate non-covalent interactions between its four globin subunits. In fetal hemoglobin (α2γ2), these interactions involve the alpha (α) and gamma (γ) globin chains. The hemoglobin molecule is a tetramer composed of two identical α-globin chains and two identical non-α-globin chains. byethost8.com In the case of Hemoglobin F Charlotte, the non-α chains are the variant A-gamma chains.

The interactions between subunits occur at three main interfaces: α1β1 (or in this case, α1γ1), α1β2 (or α1γ2), and the interface between the two β (or γ) chains. The α1β1 interface is extensive and stabilizes the αβ dimer, which is the functional unit of hemoglobin. The α1β2 interface is smaller and undergoes significant conformational changes during oxygenation and deoxygenation, which is the basis of hemoglobin's cooperative oxygen binding. byethost8.comwikipedia.org

Ligand binding to the heme iron induces conformational changes that are transmitted through the globin polypeptide to the subunit interfaces. wikipedia.org These changes shift the equilibrium between the low-oxygen-affinity "tense" (T) state and the high-oxygen-affinity "relaxed" (R) state. wikipedia.org The specific amino acid sequence of each globin chain is critical for these interactions and the resulting functional properties of the hemoglobin molecule. Mutations, such as those in this compound, can alter these interactions, although the clinical significance of many variants is not always profound. officefurnituresa.com

Interaction TypeDescriptionKey Residues (General)
Hydrophobic Interactions Nonpolar amino acid side chains pack together to exclude water, contributing significantly to the stability of the folded globin chain and the interfaces between subunits.Leucine, Valine, Phenylalanine
Hydrogen Bonds Formed between polar side chains and between side chains and the polypeptide backbone, contributing to the specificity of subunit interactions and stabilizing the secondary and tertiary structures.Serine, Threonine, Asparagine, Glutamine
Salt Bridges (Ionic Bonds) Electrostatic attractions between oppositely charged amino acid side chains, which are particularly important in stabilizing the T-state of deoxyhemoglobin.Aspartic Acid, Glutamic Acid, Lysine, Arginine, Histidine

Conceptual Models of Developmental Globin Switching Regulation

During human development, there are two major switches in globin gene expression. The first is the embryonic to fetal switch, and the second is the fetal to adult switch, which occurs around the time of birth. drugbank.comaugusta.edu This process involves the sequential activation and silencing of different globin genes within the β-globin locus on chromosome 11. The study of fetal hemoglobin variants like this compound is relevant to understanding the dynamics of gamma-globin gene expression.

Two primary models have been proposed to explain the mechanism of globin gene switching:

The Competition Model: This model suggests that the different globin genes (ε, γ, δ, and β) compete for interaction with the Locus Control Region (LCR), a powerful enhancer element located upstream of the globin gene cluster. officefurnituresa.com The outcome of this competition is determined by the developmental stage-specific expression of various transcription factors that bind to the promoters of the globin genes. officefurnituresa.com

The Autonomous Silencing Model: This model posits that each globin gene has its own intrinsic regulatory elements that dictate its expression pattern during development, independent of competition with other globin genes. drugbank.com Silencing of the γ-globin genes in adults is an active process mediated by specific repressor proteins.

Current understanding suggests that elements of both models are likely involved in the precise regulation of globin gene switching. sicklecellanemianews.com Key transcription factors, such as BCL11A and KLF1, have been identified as major regulators of the fetal-to-adult switch. sicklecellanemianews.com BCL11A acts as a potent silencer of γ-globin expression in adult erythroid cells. sicklecellanemianews.com

Impact of Genetic Polymorphisms on Hemoglobin F Levels and Globin Gene Expression

Levels of fetal hemoglobin in adults are a quantitative trait influenced by genetic variations. metroretrofurniture.com Single nucleotide polymorphisms (SNPs) in several genomic regions have been strongly associated with HbF levels. nih.govtandfonline.comCurrent time information in Chatham County, US. These polymorphisms can influence the expression of γ-globin genes and, consequently, the amount of HbF produced.

Genome-wide association studies (GWAS) have identified three major loci that account for a significant portion of the variation in HbF levels: charlottehungerford.orghbf.com

BCL11A on chromosome 2: Polymorphisms in this gene are the most significant determinants of HbF levels in diverse populations. tandfonline.comcharlottehungerford.org The associated SNPs are thought to modulate the binding of transcription factors that regulate BCL11A expression in erythroid cells.

HBS1L-MYB intergenic region on chromosome 6: This region contains SNPs that are also strongly associated with HbF levels. tandfonline.comcharlottehungerford.org The mechanism is believed to involve long-range regulation of the MYB proto-oncogene, a key regulator of hematopoiesis.

The β-globin gene cluster itself on chromosome 11: Certain variations within this cluster are also linked to persistent, though generally lower, levels of HbF.

LocusChromosomeAssociated Gene(s)Role in HbF Regulation
BCL11A2BCL11AA major transcriptional repressor of γ-globin.
HBS1L-MYB6HBS1L, MYBInfluences erythroid differentiation and globin gene expression.
β-globin cluster11HBG1, HBG2Contains the γ-globin genes and their promoter regions.

These genetic modifiers can impact the clinical course of β-hemoglobinopathies like sickle cell disease and β-thalassemia, as higher levels of HbF can ameliorate the severity of these conditions. Current time information in Chatham County, US.

Mechanistic Insights Derived from the Study of Rare Hemoglobin Variants

The discovery and characterization of rare hemoglobin variants, such as this compound, serve as "experiments of nature" that provide valuable mechanistic insights into hemoglobin structure-function relationships and gene regulation. officefurnituresa.com

Gene Conversion and Mutation: The study of variants with multiple substitutions, like this compound, can shed light on the genetic mechanisms that generate diversity in the globin genes, such as point mutations and gene conversion events between the highly homologous Gγ and Aγ genes. drugbank.com

Clinical Phenotypes: While many variants are clinically silent, some can lead to conditions like hemolytic anemia, cyanosis, or erythrocytosis. mayocliniclabs.comarupconsult.com Investigating the biochemical properties of these variants helps to establish a direct link between molecular changes and clinical outcomes.

The systematic cataloging and analysis of rare variants contribute significantly to our fundamental understanding of hemoglobin biology and pathology.

Future Directions and Emerging Research Avenues in Hemoglobin F Charlotte and Gamma Globin Biology

Identification and Elucidation of Novel Hemoglobin F Regulatory Elements

A primary focus of future research will be the continued identification and detailed characterization of novel regulatory elements that govern gamma-globin gene expression. While key transcription factors such as BCL11A and LRF are known repressors of fetal hemoglobin (HbF), the full complement of regulatory factors and their precise mechanisms of action are still being unraveled.

Key Research Thrusts:

Transcription Factors and Co-factors: Research is ongoing to identify additional transcription factors and their co-factors that play a role in the developmental silencing of the gamma-globin genes. Techniques such as CRISPR-based screening are instrumental in these discovery efforts. The competitive binding of activators and repressors, like the interplay between NF-Y and BCL11A at the gamma-globin promoters, is a critical area of investigation that could reveal novel regulatory nodes nih.govashpublications.org.

Enhancers and Silencers: The locus control region (LCR) is a powerful enhancer of globin gene expression, but the specific interactions and the roles of other distal and proximal enhancer and silencer elements are not fully understood. Future studies will likely focus on the three-dimensional chromatin architecture and how it influences the communication between these regulatory elements and the gamma-globin genes.

Epigenetic Modifications: The role of epigenetic modifications, including DNA methylation and histone modifications, in gamma-globin gene silencing is an active area of research nih.govmdpi.combiorxiv.org. Investigating how these epigenetic marks are established, maintained, and can be reversed is crucial. The DRED (Direct Repeats of the ERythrocyte-specific DRED) complex, which includes proteins like LSD1 and DNMT1, is a key player in this process and a target for further study mdpi.com.

Long Non-coding RNAs (lncRNAs): The discovery of lncRNAs transcribed from the beta-globin locus and other genomic regions has added another layer of complexity to our understanding of globin gene regulation plos.orgnih.gov. Future research will aim to identify more of these lncRNAs and elucidate their mechanisms of action, which may involve modulating chromatin structure or interacting with transcription factors plos.orgnih.gov.

Table 1: Key Regulatory Factors in Gamma-Globin Expression

Regulator Type Examples Function in Gamma-Globin Regulation
Transcription Factors (Repressors) BCL11A, LRF (ZBTB7A), MYBDirect binding to the gamma-globin promoters or regulatory regions to silence gene expression.
Transcription Factors (Activators) NF-Y, GATA1, KLF1Promote gamma-globin gene expression by binding to promoter and enhancer regions.
Epigenetic Modifiers DRED complex (LSD1, DNMT1), NuRD complexMediate DNA methylation and histone modifications that lead to a repressive chromatin state at the gamma-globin locus.
Long Non-coding RNAs (lncRNAs) BGLT3Can act as scaffolds or decoys to influence the activity of transcription factors and chromatin-modifying complexes.

Advanced Gene Editing and Gene Therapy Applications for Modulating Globin Expression in Research Contexts

The advent of precise and efficient gene-editing technologies has revolutionized the study of globin gene regulation and opened up new avenues for therapeutic development. In a research context, these tools are invaluable for dissecting the function of regulatory elements and for creating models of human hemoglobinopathies.

Key Research Applications:

CRISPR-Cas9 System: The CRISPR-Cas9 system is being extensively used to create targeted mutations, deletions, or insertions in the globin loci of cellular and animal models nih.govhome.blogresearchgate.netresearchgate.net. This allows researchers to study the function of specific DNA sequences, such as transcription factor binding sites within the gamma-globin promoters. For instance, disrupting the binding site for BCL11A has been shown to reactivate fetal hemoglobin expression nih.govresearchgate.net.

Base and Prime Editing: More advanced gene-editing technologies, such as base editing and prime editing, offer the ability to make precise single-base changes without creating double-strand breaks in the DNA ashpublications.orgbiorxiv.orgnih.govnih.govs3waas.gov.in. These tools are being used in research to mimic naturally occurring hereditary persistence of fetal hemoglobin (HPFH) mutations in the gamma-globin promoters, providing insights into their mechanisms of action nih.govashpublications.org.

Lentiviral Vectors: Lentiviral vectors are a key tool for introducing genetic material into hematopoietic stem cells for both research and therapeutic purposes nih.govresearchgate.netfrontiersin.orgmedrxiv.orgarimagenomics.com. In a research setting, they can be used to express specific globin genes, including variants like Hemoglobin F Charlotte, to study their properties and effects on erythroid cell function. They are also used to deliver shRNAs or other regulatory molecules to modulate the expression of globin genes or their regulators.

Table 2: Gene Editing and Gene Therapy Tools in Globin Gene Regulation Research

Technology Mechanism of Action Research Applications
CRISPR-Cas9 Creates targeted double-strand breaks in DNA, leading to gene disruption or allowing for the insertion of new genetic material.Functional analysis of regulatory elements, creation of disease models, and development of therapeutic strategies to reactivate fetal hemoglobin.
Base Editing Converts one DNA base pair to another without creating a double-strand break.Precise introduction of point mutations to study their effects on gene expression and to mimic beneficial mutations like those found in HPFH.
Prime Editing Enables the insertion, deletion, or replacement of short DNA sequences without double-strand breaks.Creating a wider range of precise genetic modifications to study complex regulatory regions and to correct pathogenic mutations.
Lentiviral Vectors Integrates genetic material into the host cell genome.Gene addition studies, delivery of regulatory molecules (e.g., shRNAs), and development of gene therapies for hemoglobinopathies.

Comprehensive Investigation of Uncharacterized Genetic Modifiers of Gamma-Globin Expression

While several key genetic modifiers of fetal hemoglobin levels have been identified through genome-wide association studies (GWAS), a significant portion of the heritability of HbF levels remains unexplained. Future research will focus on identifying and characterizing these unknown modifiers.

Key Areas of Investigation:

Genome-Wide Association Studies (GWAS): Larger and more diverse GWAS will continue to be conducted to identify novel quantitative trait loci (QTLs) associated with fetal hemoglobin levels nih.govashpublications.orgmdpi.complos.orgfrontiersin.org. These studies are crucial for pinpointing new genes and regulatory regions involved in gamma-globin expression.

Functional Characterization of Novel Loci: Once new loci are identified, extensive functional studies will be required to determine the causal variants and the mechanisms by which they influence HbF levels. This will involve a combination of computational and experimental approaches, including CRISPR-based editing and reporter assays.

Non-coding Variants: A significant proportion of the genetic variants associated with complex traits like HbF levels are located in non-coding regions of the genome biorxiv.org. Investigating how these variants affect gene regulation, for example by altering enhancer activity or transcription factor binding, is a major challenge and a key area for future research.

Epigenetic Modifiers: In addition to DNA sequence variations, inherited differences in epigenetic modifications could also contribute to the variability in HbF levels. Research into the role of epigenetic modifiers and their genetic determinants is a promising area of investigation nih.govnih.govnih.govnih.govelifesciences.org.

Table 3: Known and Potential Genetic Modifiers of Gamma-Globin Expression

Modifier Locus Known/Potential Role in Gamma-Globin Regulation
BCL11A A major repressor of gamma-globin expression. Variants in its regulatory regions are strongly associated with HbF levels.
HBS1L-MYB intergenic region Contains regulatory elements that influence the expression of MYB, a transcription factor involved in erythropoiesis and HbF regulation.
HBB cluster Contains the gamma-globin genes themselves, and variants within this locus can directly affect their expression.
KLF1 A key erythroid transcription factor that plays a role in the switch from fetal to adult hemoglobin.
Novel GWAS Loci Ongoing studies are identifying new loci that may harbor uncharacterized modifiers of gamma-globin expression.

Development of Refined Analytical Approaches for Comprehensive Hemoglobin Variant Profiling

The accurate and comprehensive identification of hemoglobin variants is essential for both clinical diagnosis and research. The development of more refined analytical techniques will be crucial for characterizing rare variants like this compound and for understanding the full spectrum of hemoglobin diversity.

Emerging Analytical Techniques:

Mass Spectrometry (MS): Advanced MS techniques, such as top-down proteomics, allow for the precise characterization of intact globin chains, including the identification of amino acid substitutions and post-translational modifications ashpublications.orgplos.orghome.blogresearchgate.netnih.govfrontiersin.orgcambridge.orghaematologica.orgazolifesciences.com. This is particularly valuable for characterizing novel or rare variants that may not be easily identified by other methods.

Capillary Electrophoresis (CE): High-resolution capillary electrophoresis provides a rapid and automated method for separating and quantifying hemoglobin fractions nih.govmdpi.combiorxiv.orgresearchgate.netnih.gov. Continued improvements in CE technology will enhance its ability to resolve complex mixtures of hemoglobin variants.

High-Performance Liquid Chromatography (HPLC): HPLC remains a cornerstone of hemoglobin analysis, and ongoing developments are focused on improving resolution and reducing analysis time nih.govnih.gov. The combination of HPLC with other techniques is a powerful approach for comprehensive variant profiling nih.govnih.gov.

Next-Generation Sequencing (NGS): NGS provides a comprehensive method for identifying all genetic variations within the globin gene clusters, including point mutations, insertions, deletions, and copy number variations nih.govresearchgate.netmedrxiv.orgelifesciences.orgamanote.com. This is essential for correlating genotype with phenotype and for identifying the genetic basis of rare hemoglobin variants.

Table 4: Comparison of Analytical Approaches for Hemoglobin Variant Profiling

Technique Principle Strengths Limitations
Mass Spectrometry Measures the mass-to-charge ratio of ions to determine the molecular weight of proteins and peptides.High sensitivity and specificity; can identify novel variants and post-translational modifications.Requires specialized equipment and expertise.
Capillary Electrophoresis Separates molecules based on their electrophoretic mobility in a capillary.High resolution, automation, and rapid analysis time.May not resolve all co-migrating variants.
High-Performance Liquid Chromatography Separates molecules based on their interaction with a stationary phase.Quantitative and reproducible; widely used in clinical laboratories.May have limited resolution for some variants.
Next-Generation Sequencing Determines the precise sequence of nucleotides in a DNA molecule.Comprehensive analysis of all genetic variations in the globin genes.Does not provide information on the protein level.

Application of Systems Biology and Computational Modeling to Globin Gene Regulation

The regulation of globin gene expression is a complex process involving a vast network of interacting molecules. A systems biology approach, which integrates data from multiple sources and uses computational modeling to simulate and predict system behavior, is essential for unraveling this complexity.

Key Applications:

Integrative Omics Analysis: A systems approach involves the integration of data from genomics, transcriptomics, proteomics, and epigenomics to build a comprehensive picture of the regulatory networks that control globin gene expression nih.govresearchgate.netmedrxiv.orgazolifesciences.com. This can help to identify key drivers of the fetal-to-adult hemoglobin switch and to predict the effects of genetic variations.

Computational Modeling of Regulatory Networks: Computational models can be used to simulate the dynamics of the globin gene regulatory network and to explore how perturbations, such as the presence of a hemoglobin variant or the introduction of a therapeutic agent, might affect its behavior plos.orgnih.govamanote.com.

In Silico Prediction of Transcription Factor Binding: Computational tools can be used to predict the binding sites of transcription factors in the globin loci and to assess how genetic variations might alter these binding sites researchgate.netnih.gov. This can help to prioritize variants for functional validation and to understand the molecular basis of regulatory mutations.

Modeling Erythropoiesis: Computational models of erythropoiesis can be used to study the dynamics of red blood cell production and to simulate the effects of different therapeutic interventions on this process nih.govplos.orgnih.gov.

By embracing these future directions and emerging research avenues, the scientific community will continue to make significant strides in understanding the intricate biology of gamma-globin and its variants, like this compound. This knowledge will be instrumental in developing innovative and more effective therapies for patients with hemoglobinopathies worldwide.

Q & A

Q. What strategies enhance the translational relevance of in vitro findings for this compound?

  • Use patient-derived iPSCs to model erythroid differentiation and validate therapeutic targets (e.g., BCL11A inhibitors) .
  • Collaborate with clinicians to align experimental endpoints (e.g., HbF% thresholds) with clinical benchmarks (e.g., transfusion frequency) .

Data Presentation Guidelines

  • Tables : Include comparative metrics (e.g., p-values, effect sizes) and raw data appendices.
  • Figures : Use heatmaps to visualize mutation prevalence across populations or line graphs for temporal HbF% changes .

For funding opportunities, refer to NIH R01 grants (PA-20-185) or the American Society of Hematology’s Scholar Awards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.